molecular formula C17H12N2O4S2 B2853210 (Z)-3-(2-methoxyphenyl)-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one CAS No. 307525-06-0

(Z)-3-(2-methoxyphenyl)-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one

Cat. No.: B2853210
CAS No.: 307525-06-0
M. Wt: 372.41
InChI Key: ZWLXYINPVWZLHR-GDNBJRDFSA-N
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Description

(Z)-3-(2-methoxyphenyl)-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one is a complex organic compound belonging to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring, a methoxyphenyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2-methoxyphenyl)-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 2-methoxybenzaldehyde with 4-nitrobenzaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then reacted with thiosemicarbazide under controlled conditions to yield the final thiazolidinone compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(2-methoxyphenyl)-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Substitution: The methoxy and nitro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(2-methoxyphenyl)-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its potential therapeutic effects.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising candidate for developing new treatments for various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, polymers, and other materials with specialized functions.

Mechanism of Action

The mechanism of action of (Z)-3-(2-methoxyphenyl)-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinone derivatives, such as:

  • (5Z)-3-(2-hydroxyphenyl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
  • (5Z)-3-(2-chlorophenyl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Uniqueness

What sets (Z)-3-(2-methoxyphenyl)-5-(4-nitrobenzylidene)-2-thioxothiazolidin-4-one apart is its specific combination of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(5Z)-3-(2-methoxyphenyl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4S2/c1-23-14-5-3-2-4-13(14)18-16(20)15(25-17(18)24)10-11-6-8-12(9-7-11)19(21)22/h2-10H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLXYINPVWZLHR-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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